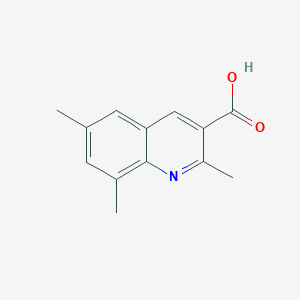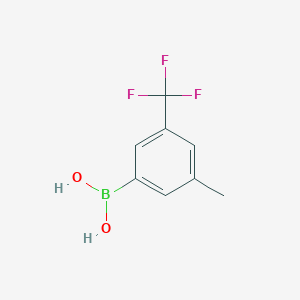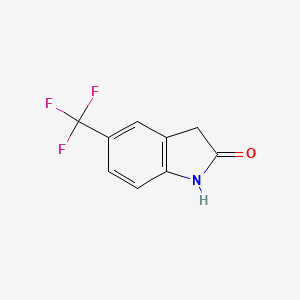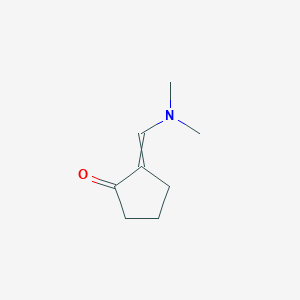
2,6,8-Trimethylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,8-Trimethylquinoline-3-carboxylic acid is a compound that can be associated with the quinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2,6,8-trimethylquinoline-3-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of structurally related quinoline derivatives has been explored in the literature. For instance, the oxidation of substituted 8-methylquinolines in the presence of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids leads to the formation of 8-quinolylmethyl acetates and 8-quinoline carboxylic acids as minor products . This suggests that similar palladium-catalyzed oxidation methods could potentially be applied to synthesize 2,6,8-trimethylquinoline-3-carboxylic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to verify the presence of specific functional groups, such as the carboxylic acid moiety in 2,6,8-trimethylquinoline-3-carboxylic acid.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including oxidation. The oxidation process can lead to the opening of certain ring structures and decarboxylation, as observed in the oxidation of pyrroloquinoline diones . This indicates that 2,6,8-trimethylquinoline-3-carboxylic acid could also participate in similar oxidation reactions, potentially leading to the formation of new compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of gem-dimethyl groups in the second position of the hydroquinoline cycle does not have a steric effect on the oxidation process . This implies that the substitution pattern on the quinoline ring can affect the reactivity and stability of the compound. Additionally, mass spectrometry can reveal the relative stability of different heterocyclic fragments within quinoline derivatives , which could be relevant for understanding the behavior of 2,6,8-trimethylquinoline-3-carboxylic acid under various conditions.
Aplicaciones Científicas De Investigación
Cytotoxicity and Antioxidant Research
- A study explored the cytotoxic effects of ethoxyquin salts (related to quinoline compounds) on human lymphocytes in vitro, revealing that these compounds decrease cell viability at higher concentrations and exhibit increased numbers of apoptotic cells. This research contributes to understanding the potential preservative nature of these compounds, despite their observed side effects (Blaszczyk & Skolimowski, 2007).
- Another study assessed the genotoxic and antioxidant activities of ethoxyquin salts (related to quinoline compounds), finding that while they do cause DNA fragmentation, their genotoxic potential is lower than that of ethoxyquin itself. Interestingly, these salts, like ethoxyquin, effectively protect cells from oxidative damage caused by H2O2, with ethoxyquin hexanoate showing slightly higher antioxidant activity than ethoxyquin (Blaszczyk et al., 2006).
Synthesis and Chemical Properties
- Research into the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde (related to the quinoline compound family) and the formation of new 3-Hetarylformazans demonstrated the biochemical significance of such heterocyclic compounds. These are being investigated for their potential as anticancer agents and substances active against HIV, highlighting the importance of quinoline derivatives in the development of pharmaceutical substances (Aydemir & Kaban, 2018).
- A study on the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives (related to the quinoline compound family) aimed at contributing to antitumor antibiotic tetrahydroisoquinoline natural products. This research underscores the relevance of quinoline derivatives in the development of new drugs and the understanding of their structural-activity relationships (Li et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2,6,8-trimethylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)6-11(13(15)16)9(3)14-12/h4-6H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHYAEQGWZGISX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390265 |
Source


|
| Record name | 2,6,8-trimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trimethylquinoline-3-carboxylic acid | |
CAS RN |
876721-02-7 |
Source


|
| Record name | 2,6,8-trimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)


![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)



